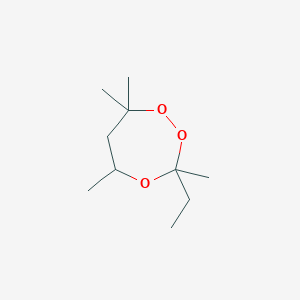![molecular formula C21H37NO3S B14245828 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol CAS No. 184829-69-4](/img/structure/B14245828.png)
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is an organic compound that features a benzene ring substituted with a dihexylamino group and a sulfonyl group, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with the dihexylamino group. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is treated with dihexylamine under acidic conditions to introduce the dihexylamino group .
Next, the sulfonyl group is introduced via sulfonation, where the benzene ring is reacted with sulfur trioxide or chlorosulfonic acid. The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the sulfonyl chloride intermediate is reacted with propanol under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dihexylamino group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dihexylamino)benzene-1-sulfonyl chloride: Similar structure but lacks the propanol chain.
4-(Dihexylamino)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group.
3-(Dihexylamino)benzene-1-sulfonyl]ethanol: Similar structure but with an ethanol chain instead of propanol.
Uniqueness
3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is unique due to the presence of both the dihexylamino and sulfonyl groups, along with the propanol chain. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
184829-69-4 |
|---|---|
Molekularformel |
C21H37NO3S |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
3-[4-(dihexylamino)phenyl]sulfonylpropan-1-ol |
InChI |
InChI=1S/C21H37NO3S/c1-3-5-7-9-16-22(17-10-8-6-4-2)20-12-14-21(15-13-20)26(24,25)19-11-18-23/h12-15,23H,3-11,16-19H2,1-2H3 |
InChI-Schlüssel |
IUUUGFMBNSMHOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)S(=O)(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
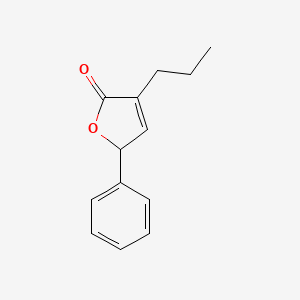
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
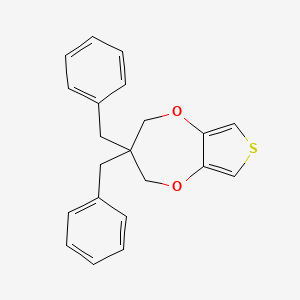
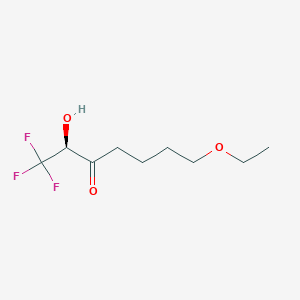
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
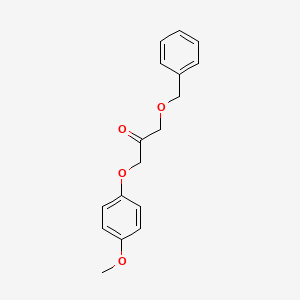
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
